Dihydrozeatin riboside
Description
The journey to understanding dihydrozeatin riboside begins with the broader discovery of cytokinins. fu-berlin.de These plant-specific hormones were first identified as factors that promote cell division, a process known as cytokinesis. fu-berlin.de The first cytokinin, kinetin, was isolated in the 1950s by Folke Skoog, Carlos Miller, and their colleagues from a sample of herring sperm DNA that had been autoclaved. fu-berlin.denih.gov Kinetin itself is not a naturally occurring plant hormone but rather a product of DNA degradation. fu-berlin.denih.gov
The first naturally occurring cytokinin, zeatin, was identified in 1964 by D. Stuart Letham and his team, who isolated it from immature maize kernels (Zea mays). fu-berlin.denih.govresearchgate.net This discovery was a landmark in plant biology, providing a chemical identity to the endogenous substances responsible for cell division and other developmental processes. nih.gov Following the identification of zeatin, subsequent research focused on its various forms and metabolites. researchgate.net
Letham and his associates continued their work and were instrumental in identifying a wide array of cytokinin conjugates, including the O-glucosides of dihydrozeatin (DHZ) and this compound (DHZR) as endogenous compounds. nih.govresearchgate.net Dihydrozeatin, the saturated form of zeatin, and its riboside conjugate were identified as significant components of the cytokinin profile in various plant tissues. clinisciences.com For instance, this compound was specifically identified as a minor cytokinin in the leaves of decapitated bean plants (Phaseolus vulgaris) through methods like Sephadex LH20 chromatography and combined gas chromatography-mass spectrometry. nih.gov The enzyme responsible for the conversion of zeatin to dihydrozeatin, a zeatin reductase, was later detected and characterized in immature Phaseolus embryos, further solidifying the metabolic pathway. nih.gov
Cytokinins exist in various forms within plants, including free bases, ribosides, nucleotides, and glucosides. nih.gov These different forms, often referred to as conjugates, play distinct roles in cytokinin activity, transport, and storage. scispace.com this compound is recognized primarily as a key transport and storage form of cytokinin. scispace.commdpi.com
Ribosides, such as this compound, are considered major transport forms of cytokinins, often translocated from the roots to the shoots via the xylem sap. nih.govscispace.comresearchgate.net Studies on various plants, including cotton and lupin, have identified dihydrozeatin and its riboside in the xylem. oup.comnih.gov In germinating lupin seeds, for example, exogenously applied this compound was found to be very stable and showed highly polarized movement from the embryonic axis to the cotyledons, highlighting its role in communication between different parts of the seed during early development. oup.com
The stability of dihydrozeatin and its derivatives is a key aspect of their function. clinisciences.com The free base, dihydrozeatin, is not a substrate for cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for the irreversible degradation of active cytokinins like zeatin and isopentenyladenine. fu-berlin.declinisciences.com This resistance to degradation makes dihydrozeatin and its riboside a more stable form for storage and transport, ensuring that a pool of potential cytokinin activity is maintained within the plant. clinisciences.com While O-glucosides are generally considered storage forms, ribosides like this compound are pivotal for long-distance signaling. nih.gov
Research has quantified the presence of various cytokinin forms in different plant tissues, illustrating the role of this compound.
| Plant | Tissue/Condition | Observed Dihydrozeatin (DZ) / this compound (DZR) Finding | Reference |
|---|---|---|---|
| Cotton (Gossypium hirsutum) | Xylem Sap | Dihydrozeatin (in its free, riboside, and nucleotide forms) was detected in xylem sap. | nih.gov |
| Lupin (Lupinus luteus) | Germinating Seeds | Applied this compound was stable and transported from the embryo to the cotyledons. | oup.com |
| Wheat (Triticum aestivum) | Xylem Exudate | Dihydrozeatin and its riboside were among the major cytokinins quantified. | researchgate.net |
| Maize (Zea mays), Oats (Avena sativa), Lucerne (Medicago sativa) | Dry Seeds | Dihydrozeatin-type cytokinins were the dominant species in dry seeds and were implicated in germination. | mdpi.comresearchgate.net |
| Cacao (Theobroma cacao) | Developing Seedlings | Levels of dihydrozeatin and its various conjugates (including the riboside) were below the limit of detection in early root and hypocotyl growth. | mdpi.com |
Cytokinins are chemically classified based on the structure of the side chain attached to the N6 position of the adenine (B156593) purine (B94841) ring. fu-berlin.denih.gov The two main classes are isoprenoid cytokinins and aromatic cytokinins. fu-berlin.denih.gov
This compound belongs to the isoprenoid class, which is the most abundant and well-studied group of cytokinins in plants. fu-berlin.denih.govnih.gov Isoprenoid cytokinins are further subdivided into types based on the specific structure of their side chain. fu-berlin.de Dihydrozeatin is a saturated derivative of zeatin, meaning the double bond in its isoprenoid side chain has been reduced. fu-berlin.denih.gov This reduction is catalyzed by the enzyme zeatin reductase. nih.govnih.gov
Within the functional classification of cytokinins, different conjugates have specific roles. scispace.commdpi.com
Free Bases (e.g., Dihydrozeatin, Zeatin, Isopentenyladenine): Considered the biologically active forms that bind to cytokinin receptors. scispace.comnih.gov
Ribosides (e.g., this compound, Zeatin riboside): Primarily serve as transport forms. nih.govscispace.commdpi.com
Nucleotides (e.g., this compound-5'-monophosphate): Act as precursors in the biosynthesis pathway. nih.govnih.gov
Glucosides (e.g., O-glucosides, N-glucosides): Generally function as inactive storage or deactivated forms. fu-berlin.denih.govscispace.com O-glucosides are considered reversibly inactive storage forms, while N-glucosides are typically viewed as permanently deactivated. nih.govnih.gov
The table below outlines the classification of this compound within the cytokinin family.
| Classification Level | Category | Description |
|---|---|---|
| Major Class | Isoprenoid | Cytokinins with a side chain derived from isoprene. This is the most common class in plants. nih.gov |
| Type | Dihydrozeatin-type | A derivative of zeatin-type cytokinins where the side chain is saturated (lacks a double bond). fu-berlin.de |
| Conjugate Form | Riboside | The dihydrozeatin base is attached to a ribose sugar. This form is primarily associated with transport. scispace.commdpi.com |
| Precursor Compound | Zeatin | Dihydrozeatin is formed from the reduction of zeatin by the enzyme zeatin reductase. nih.gov |
| Degradation Resistance | Resistant to CKX | Unlike zeatin, dihydrozeatin is not a substrate for the degradation enzyme cytokinin oxidase/dehydrogenase (CKX). fu-berlin.de |
Structure
2D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18)/t8?,9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVVQDGIJAUEAZ-YXYADJKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441247 | |
| Record name | Dihydrozeatin riboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64070-21-9 | |
| Record name | Dihydrozeatin riboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of Dihydrozeatin Riboside
Elucidation of Precursor Utilization in Dihydrozeatin Riboside Synthesis
The biosynthesis of this compound is intricately linked to the broader cytokinin production pathways within plants. The primary precursor for the dihydrozeatin moiety is zeatin. oup.com The synthesis of isoprenoid cytokinins, the group to which dihydrozeatin belongs, commences with the transfer of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) or (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBDP) to an adenine (B156593) nucleotide (AMP, ADP, or ATP). oup.comfu-berlin.de This initial step is catalyzed by the enzyme isopentenyltransferase (IPT). fu-berlin.de The resulting isopentenyladenine-type cytokinin can then be hydroxylated to form a zeatin-type cytokinin. oup.comfu-berlin.de
Specifically, the formation of dihydrozeatin occurs through the reduction of the double bond in the isoprenoid side chain of zeatin. oup.com This conversion is a key step in the formation of dihydrozeatin-based cytokinins. While the direct precursors are well-established, the precise origin and regulation of the initial zeatin pool can be complex, potentially arising from both de novo synthesis and the degradation of transfer RNA (tRNA). oup.comannualreviews.org However, tRNA is generally considered a minor source of cytokinins. fu-berlin.de
Enzymatic Steps and Regulation of this compound Formation
The formation of this compound from its precursors involves specific enzymatic reactions that are key regulatory points in cytokinin metabolism.
Role of Zeatin Reductase in Dihydrozeatin Synthesis
The pivotal enzyme responsible for the synthesis of dihydrozeatin is zeatin reductase. oup.comresearchgate.net This enzyme catalyzes the conversion of zeatin to dihydrozeatin by reducing the double bond in the side chain. oup.comfu-berlin.de This reaction is dependent on NADPH. fu-berlin.de The activity of zeatin reductase has been observed in various plant tissues, including the embryonic axes of beans (Phaseolus vulgaris), pea leaves (Pisum sativum), and embryos of Phaseolus coccineus. oup.comresearchgate.net However, its presence and activity can be species- and tissue-specific, as it was not detected in the leaves of P. vulgaris or soybean (Glycine max). oup.com The origin of dihydrozeatin is still not entirely clear, with the putative zeatin reductase being the only identified source to date. researchgate.net
Interconversion of this compound with other Cytokinin Forms (e.g., Dihydrozeatin Base, this compound Monophosphate)
This compound exists in a dynamic equilibrium with other forms of dihydrozeatin and related cytokinins. These interconversions are crucial for regulating the levels of active cytokinin forms and their transport within the plant.
The conversion between the free base (dihydrozeatin), the riboside (this compound), and the ribotide (this compound monophosphate) is a fundamental aspect of cytokinin metabolism. fu-berlin.de Dihydrozeatin can be converted to this compound, and this riboside is considered a transport form of the hormone. fu-berlin.demdpi.com Conversely, this compound can be converted back to the active free base, dihydrozeatin. hmdb.ca
Furthermore, this compound can be phosphorylated to form this compound-5'-monophosphate (DHZRMP). chem-soc.sitheses.cz This phosphorylation is catalyzed by adenosine (B11128) kinase. chem-soc.sitheses.cz The reverse reaction, the dephosphorylation of DHZRMP, can be carried out by phosphatases like 5'-nucleotidase. oup.com The enzyme "lonely guy" (LOG), a cytokinin-specific phosphoribohydrolase, plays a key role in directly converting cytokinin nucleotides, including dihydrozeatin 5'-monophosphate, to their active free base forms. oup.comresearchgate.net In fact, dihydrozeatin 5'-monophosphate is often the preferred substrate for Arabidopsis LOG proteins. oup.comresearchgate.net
These interconversions allow the plant to finely tune the concentration of biologically active cytokinins. The ribosides and ribotides are generally less active than the free bases. fu-berlin.de
This compound Degradation and Inactivation Mechanisms
To maintain hormonal homeostasis, plants possess mechanisms to degrade and inactivate cytokinins, including this compound. These processes prevent the over-accumulation of active hormones and allow for rapid responses to developmental and environmental cues.
Pathways of Oxidative Cleavage and Conjugation
A primary mechanism for irreversible cytokinin degradation is oxidative cleavage of the N6-side chain, a reaction catalyzed by cytokinin oxidase/dehydrogenase (CKX) enzymes. oup.comfu-berlin.de However, dihydrozeatin is notably resistant to this degradation. fu-berlin.de
Inactivation of dihydrozeatin and its riboside often occurs through conjugation, primarily glycosylation. fu-berlin.deannualreviews.org Dihydrozeatin can be glycosylated at the N7 and N9 positions of the purine (B94841) ring to form N-glucosides. oup.com Additionally, O-glucosides can be formed on the hydroxyl group of the side chain, leading to compounds like dihydrozeatin-O-glucoside and this compound-O-glucoside. mdpi.comnih.gov While N-glucosides are generally considered irreversibly inactivated forms, O-glucosides can be hydrolyzed back to the active form, suggesting they may function as storage forms. chem-soc.si In some cases, dihydrozeatin can also be metabolized to its N3-glucoside. oup.com
Resistance to Cytokinin Oxidase/Dehydrogenase (CKX) Activity
A significant characteristic of dihydrozeatin and its derivatives is their resistance to degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes. fu-berlin.denih.gov CKX enzymes primarily act on cytokinins with an unsaturated isoprenoid side chain, such as isopentenyladenine and zeatin, by cleaving this side chain. fu-berlin.denih.gov The saturation of the side chain in dihydrozeatin renders it a poor substrate for CKX. fu-berlin.de This resistance to oxidative degradation contributes to the stability of dihydrozeatin and its riboside within the plant. oup.com
Regulation of this compound Homeostasis
The homeostasis of this compound (DHZR), a naturally occurring and highly active cytokinin, is a complex process governed by the interplay of biosynthesis, metabolic conversion, degradation, and transport. clinisciences.comphygenera.de The regulation of its endogenous levels is critical for modulating various plant growth and development processes. cas.czmdpi.com Unlike other cytokinins such as zeatin (Z) and isopentenyladenine (iP), dihydrozeatin (DHZ) and its riboside DHZR possess a saturated N6-side chain, which confers significant resistance to degradation by the primary cytokinin catabolic enzyme, cytokinin oxidase/dehydrogenase (CKX). clinisciences.comphygenera.demdpi.com This inherent stability is a key feature of its homeostasis, potentially allowing for the maintenance of cytokinin activity in oxidative environments. clinisciences.com
The regulation of the DHZR pool is achieved through several interconnected mechanisms:
Enzymatic Regulation: The levels of DHZR are controlled by the activity of several key enzyme families. The balance between these enzymatic activities dictates the flux of metabolites through the cytokinin metabolic network.
Zeatin Reductase (ZRED): This enzyme specifically catalyzes the reduction of zeatin to dihydrozeatin. phygenera.de By converting zeatin, a preferred substrate for the degradative enzyme CKX, into the more stable DHZ, zeatin reductase plays a crucial role in shunting cytokinin metabolites towards a more persistent form. phygenera.de This conversion acts as a significant regulatory checkpoint.
Cytokinin Oxidase/Dehydrogenase (CKX): While DHZR itself is not a substrate, CKX activity plays an indirect but vital role in its homeostasis. mdpi.com By degrading the precursors of DHZR, such as zeatin riboside, CKX modulates the substrate availability for zeatin reductase. phygenera.de Furthermore, plants often respond to an excess of cytokinins by upregulating CKX gene expression to re-establish homeostasis. muni.czfrontiersin.org
Uridine Diphosphate Glycosyltransferases (UGTs): These enzymes mediate the conjugation of glucose to cytokinins, a common deactivation mechanism. frontiersin.orggenome.jp DHZR can be converted to storage or inactive forms like this compound-O-glucoside. nih.gov This process is often reversible, allowing the cell to release active cytokinins from these conjugated forms when needed, thus providing a mechanism for buffering active cytokinin levels. cas.cz
Table 1: Key Enzymes in this compound Homeostasis
| Enzyme | Function in Relation to DHZR | Regulatory Impact |
| Isopentenyl Transferase (IPT) | Catalyzes the initial step in the biosynthesis of cytokinin precursors (e.g., DZRMP). researchgate.netnih.gov | The transcriptional regulation of IPT genes is a primary control point for the size of the overall cytokinin pool, including DHZR. mdpi.comnih.gov |
| Zeatin Reductase (ZRED) | Converts zeatin riboside to this compound. phygenera.de | Competes with CKX for zeatin-type substrates, channeling them toward the more stable and CKX-resistant DHZ-type cytokinins. phygenera.de |
| Cytokinin Oxidase/Dehydrogenase (CKX) | Irreversibly degrades unsaturated cytokinins (precursors to DHZR) but not DHZR itself. clinisciences.commdpi.compnas.org | Indirectly controls DHZR levels by degrading its precursors; its expression is induced by high cytokinin levels to maintain homeostasis. muni.czfrontiersin.org |
| Uridine Diphosphate Glycosyltransferases (UGTs) | Catalyze the glucosylation of DHZ and DHZR to form inactive or storage forms (e.g., O-glucosides). frontiersin.orgnih.gov | Reversibly removes active cytokinins from the pool, regulating their immediate availability and facilitating storage and transport. cas.cznih.gov |
Transport and Compartmentation: The spatial distribution of DHZR within the plant and its sequestration within subcellular compartments are crucial regulatory layers. DHZR has been identified as a transport form of cytokinin. muni.cz Studies in germinating lupin seeds revealed a highly polarized movement of DHZR, which was transported from the embryonic axis to the cotyledons but not in the reverse direction, indicating tightly controlled distribution during early development. oup.com
Cellular compartmentation also plays a significant role in regulating metabolic stability and availability. Research on photoautotrophic suspension cultures of Chenopodium rubrum showed that while DHZR and its free base (DHZ) were located predominantly outside the vacuole, their O-glucoside metabolites were sequestered within it. nih.gov This sequestration into the vacuole effectively separates storage forms from the metabolically active pool in the cytoplasm. nih.gov The same study also detected an efflux of DHZR metabolites into the culture medium, suggesting that transport across the plasma membrane is another control mechanism. nih.gov This movement is facilitated by specific membrane transporters from protein families such as PUP (Purine Permease) and ENT (Equilibrative Nucleoside Transporter), which are essential for the intercellular and long-distance translocation of cytokinins. frontiersin.orgnih.gov
Table 2: Research Findings on Factors Influencing this compound Levels
| Factor | Research Finding | Plant/System |
| Developmental Stage | DHZR is synthesized in the embryonic axis and transported to the cotyledons during germination. oup.com | Lupin (Lupinus luteus) seeds |
| Metabolic Conversion | Exogenously supplied DHZR is metabolized into O-glucosyldihydrozeatin, adenosine, and adenine. nih.gov | Soybean (Glycine max) explants |
| Environmental Stress | Exposure to heavy metals (Cd, Cu, Zn) alters endogenous DHZR levels, affecting the auxin/cytokinin ratio and root development. nih.gov | Arabidopsis thaliana seedlings |
| Cellular Compartmentation | DHZR is found mainly outside the vacuole, while its O-glucoside metabolites are sequestered within the vacuole. Efflux into the medium is also observed. nih.gov | Chenopodium rubrum cell cultures |
| Hormonal Crosstalk | The dynamic auxin/cytokinin ratio, influenced by changing levels of various cytokinins including DHZR, governs adventitious root formation. nih.gov | Rose (Rosa) cuttings |
Biological Roles and Physiological Functions of Dihydrozeatin Riboside
Dihydrozeatin Riboside in Plant Growth and Developmental Processes
The influence of this compound extends throughout the life of a plant, impacting its very architecture and key life stage transitions.
Modulation of Cell Division and Differentiation
Cytokinins, including dihydrozeatin and its riboside form, are fundamental regulators of cell division and differentiation in plants. nih.govnih.gov These hormones, in concert with auxins, orchestrate the formation of new cells and their subsequent specialization, a process essential for the development of all plant tissues and organs. nih.gov Dihydrozeatin, derived from the reduction of trans-zeatin (B1683218), is a key player in promoting cell differentiation, particularly in the root meristem. nih.gov Research on Arabidopsis has shown that dihydrozeatin is specifically perceived by the histidine kinase receptor AHK3, which then activates transcription factors to drive cells in the root meristem towards differentiation. nih.gov This process is crucial for establishing the distinct zones of the root, including the transition zone where cells cease division and begin to elongate. nih.gov
The activity of cytokinins like dihydrozeatin is tightly controlled. One of the primary mechanisms for regulating their levels is through the enzyme cytokinin oxidase/dehydrogenase (CKX), which degrades active cytokinins. nih.govmdpi.com Dihydrozeatin, however, exhibits greater stability as it is not a substrate for CKX, potentially allowing it to maintain cytokinin activity in oxidative environments. clinisciences.com
Influence on Organogenesis and Plant Architecture (e.g., Root and Shoot Systems)
In the context of shoot organogenesis, the process of forming new shoots from plant tissues, cytokinins are a primary signal determining shoot identity. frontiersin.orgnih.gov The process often involves an initial callus formation stage induced by auxins, followed by exposure to high concentrations of cytokinins to promote shoot development. frontiersin.orgnih.gov Studies on the ed41 mutant of maize, which fails to develop a shoot, revealed that the application of cytokinins like zeatin riboside could restore normal embryo morphogenesis, suggesting a critical role for these compounds in the establishment and maintenance of the shoot meristem. publish.csiro.au
The balance between auxins and cytokinins is also crucial for adventitious root formation. Research on rose cuttings has indicated that enhanced levels of indole-3-acetic acid (an auxin) and a higher auxin-to-cytokinin ratio in the stem base are associated with a greater capacity for rooting. researchgate.net
Regulation of Senescence and Resource Allocation
This compound and other cytokinins play a significant role in delaying senescence, the final phase of leaf development characterized by the breakdown of chlorophyll (B73375) and the disintegration of the photosynthetic apparatus. nih.gov Studies have shown an inverse relationship between cytokinin levels and the progression of senescence in various plant tissues. nih.gov For instance, in soybean plants, the levels of cytokinins, including this compound and zeatin riboside, in the xylem sap decrease rapidly with the onset of leaf senescence. nih.gov
By delaying senescence, cytokinins help to maintain photosynthetic activity and influence the allocation of resources within the plant. nih.gov The photosynthetic apparatus is a potential source of reactive oxygen species (ROS), and its controlled degradation during senescence is a highly regulated process in which cytokinins are key participants. nih.gov
Role in Seed Development and Germination
Cytokinins are deeply involved in seed development and germination, influencing seed size, number, and the transition from dormancy to active growth. oup.comnih.gov The developing seeds, pod walls, and seed coats are active sites of cytokinin biosynthesis. nih.gov During the early stages of seed and fruit development, there is a transient increase in cytokinin levels, which coincides with the period of cell division that determines the final seed size. oup.com
In germinating lupin seeds, exogenously applied [3H]-dihydrozeatin riboside was found to be stable and was transported from the embryonic axis to the cotyledons, where it is believed to participate in controlling cotyledon function. oup.com This transport of cytokinins from the embryo to the cotyledons during the early stages of germination is highly polarized. oup.com Furthermore, research on Arabidopsis has shown that cytokinins can promote seed germination by counteracting the inhibitory effects of abscisic acid (ABA), a hormone that promotes dormancy. nih.gov
Impact on Flower Induction and Development
The transition from vegetative growth to flowering is a critical developmental step that is influenced by a complex interplay of internal and external cues, including phytohormones like cytokinins. While the precise role of this compound in flower induction is part of a broader hormonal network, studies have pointed to the importance of cytokinin dynamics in this process. nih.govfrontiersin.org
In strawberry plants, for example, changes in the levels of zeatin and zeatin riboside were observed just before and after flower initiation, suggesting their involvement in both the initiation and subsequent development of flowers. ishs.org In orchids, while the cytokinin 6-benzylaminopurine (B1666704) (BA) has been shown to stimulate flowering, analysis of endogenous cytokinins in Dendrobium seedlings revealed that levels of cytokinins from the zeatin and dihydrozeatin families were present, although at lower levels than isopentenyladenine (iP) and its riboside during the transition to flowering. nih.govfrontiersin.org This suggests that a specific balance and profile of different cytokinins are likely required for successful floral induction and development. nih.gov
This compound in Abiotic Stress Responses and Acclimation
Plants are constantly faced with a variety of environmental challenges known as abiotic stresses, such as drought, salinity, and extreme temperatures. nih.govnih.gov this compound and other cytokinins are integral components of the plant's machinery for responding and acclimating to these stresses. researchgate.netmdpi.com
Phytohormones, including cytokinins, act as signaling molecules that can amplify the initial stress signal, triggering a cascade of responses aimed at protecting the plant and enhancing its tolerance. mdpi.com For example, under drought stress, the levels of certain cytokinins may be altered. In a study on perennial ryegrass, this compound content declined in both wild-type and transgenic plants during PEG-induced drought treatment. researchgate.net However, transgenic plants engineered to have higher cytokinin levels exhibited increased drought tolerance, maintaining better water content, photosynthetic rates, and antioxidant activity. researchgate.net
The stability of dihydrozeatin, due to its resistance to degradation by cytokinin oxidase, may be particularly important in maintaining cytokinin activity levels in the oxidative environment that often accompanies stress conditions. clinisciences.com While the specific roles of different cytokinin types in stress responses can vary between plant species, the general pattern suggests their involvement in maintaining physiological functions under growth-limiting conditions. nih.gov
Responses to Water Deficit and Osmotic Stress
The role of this compound in response to water deficit appears to be complex and can vary between plant species. In studies on container-grown citrus nursery trees, the concentration of this compound (DHZR) in the xylem sap was found to be directly influenced by the degree of water stress the trees were experiencing researchgate.net. This suggests its involvement in the plant's signaling or response pathway to drought conditions.
However, research on 'Red Fuji' apple trees subjected to soil drought stress presented a different observation. In this case, no significant differences were found in the concentrations of DHZR in the roots, xylem sap, or leaves of either leafless or leafy trees when comparing drought-stressed plants to well-watered controls zju.edu.cn. The study did note a marked decrease in isopentenyl adenosine (B11128) (iPA), another cytokinin, in the later stages of drought zju.edu.cn. These contrasting findings indicate that the regulation of this compound under water deficit may be species-specific or dependent on the experimental conditions and the developmental stage of the plant. The general plant response to water deficit involves a complex interplay of hormonal signals that regulate cellular and physiological functions to mitigate injury and sustain growth usp.brmdpi.com.
Involvement in Temperature Stress Acclimation
This compound levels are modulated in response to temperature stress, particularly in the context of heat stress acclimation. In Arabidopsis thaliana, heat acclimation—a pre-treatment with moderately high temperature—was shown to enhance tolerance to subsequent, more severe heat shock frontiersin.org. Analysis of phytohormone profiles in these plants revealed that the level of this compound was significantly suppressed in the roots of the acclimated plants following the heat shock. Non-acclimated plants also showed this suppression, but only after a 24-hour recovery period frontiersin.org. This suggests that a rapid down-regulation of this compound in the roots is part of the acclimation response that improves thermotolerance.
Role in Heavy Metal Tolerance
While direct studies detailing the specific response of this compound to heavy metal stress are limited, the broader cytokinin class, to which it belongs, plays a clear role in tolerance mechanisms. Heavy metals can disrupt hormonal balance; for instance, zinc has been shown to reduce endogenous cytokinin concentrations in the halophyte Kosteletzkya pentacarpos nih.gov. The application of exogenous cytokinins has been demonstrated to alleviate some of the toxic effects of heavy metals. In the absence of salt stress, applying trans-zeatin riboside (a related cytokinin) to zinc-treated K. pentacarpos increased plant growth, photosynthesis, and reduced oxidative stress nih.gov. Cytokinins are recognized as key phytohormones involved in plant defense mechanisms against the toxicity of heavy metals like cadmium (Cd) and zinc (Zn) nih.govnih.gov.
This compound in Biotic Interactions and Defense Mechanisms
Cytokinins, including dihydrozeatin and its riboside, are crucial signaling molecules in the complex interactions between plants and other organisms frontiersin.orgnih.gov. They are involved in modulating both defense against pathogens and the establishment of beneficial symbiotic relationships.
Interplay with Pathogen Defense Pathways
Cytokinins are recognized as important regulators of plant immunity nih.gov. Their application can lead to altered levels of host resistance to pathogens, and they are known to induce resistance against bacterial and fungal infections frontiersin.orgnih.gov. The interaction is complex, as cytokinins can enhance defense but are also sometimes manipulated by pathogens to increase host susceptibility frontiersin.org.
The defense-promoting effects of cytokinins can occur through various pathways. They can stimulate the production of phytoalexins, which are antimicrobial compounds that restrict pathogen growth nih.gov. Furthermore, cytokinins can "prime" plant defenses, preparing the plant to respond more quickly and robustly to subsequent attacks nih.gov. This involves stimulating wound-inducible gene expression nih.gov. The signaling pathways are intricate, with evidence for both salicylic (B10762653) acid-dependent and -independent mechanisms of cytokinin-induced immunity nih.gov. The plant's defense response often involves structural changes, such as strengthening cell walls or blocking vascular tissues, and biochemical responses, like producing antitoxin proteins or enzymes to detoxify pathogen-released toxins nagwa.com.
Role in Symbiotic Relationships
Cytokinins play an essential, albeit multifaceted, role in the establishment of symbiotic relationships between plants and microbes nih.gov. In the nitrogen-fixing symbiosis between legumes and rhizobium bacteria, cytokinins are key to the inception of the nodule, the specialized root organ where bacteria reside nih.govmdpi.com. The hormonal signaling is critical for initiating cell division in the root cortex, leading to nodule formation nih.gov.
Molecular Mechanisms of Dihydrozeatin Riboside Action
Perception and Receptor Binding Specificity of Dihydrozeatin Riboside and its Conjugates
The perception of this compound begins with its interaction with specific cytokinin receptors, which are transmembrane sensor histidine kinases. The affinity of these receptors for different cytokinin molecules, including this compound, is a critical determinant of the subsequent physiological response.
In Arabidopsis thaliana, the cytokinin receptors are primarily encoded by three genes: ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4 (also known as CRE1 or WOL). Research has demonstrated that these receptors exhibit differential binding affinities for various cytokinin ligands.
Studies have revealed that AHK3 has a notably higher affinity for dihydrozeatin (DHZ), the free base form of this compound, compared to the CRE1/AHK4 receptor oup.comoup.comnih.gov. While the binding of the riboside form itself has been less extensively quantified, it is understood that cytokinin ribosides can exhibit true binding activity, particularly with the AHK3 receptor oup.comoup.comnih.gov. This suggests a degree of specificity in the perception of dihydrozeatin and its riboside conjugate among the different AHK receptors.
Pharmacological and genetic analyses have further elucidated this specificity, indicating that dihydrozeatin is predominantly and uniquely perceived by the AHK3 receptor to regulate processes such as cell differentiation in the root meristem mdpi.com. The differential binding affinities of the AHK receptors for various cytokinins, including dihydrozeatin, are summarized in the table below.
| Receptor | Ligand | Relative Affinity | Reference |
| AHK3 | Dihydrozeatin (DHZ) | Higher than CRE1/AHK4 | oup.comoup.comnih.gov |
| CRE1/AHK4 | Dihydrozeatin (DHZ) | Lower than AHK3 | oup.comoup.comnih.gov |
| AHK3 | Isopentenyladenine (iP) & iPR | ~10-fold lower than CRE1/AHK4 | oup.comoup.comnih.gov |
| AHK3 | Cytokinin Ribosides (general) | True binding activity | oup.comoup.comnih.gov |
Downstream Signaling Cascades Initiated by this compound
Upon binding of this compound to an AHK receptor, a downstream signaling cascade is initiated. This signal transduction pathway, known as a multistep phosphorelay system, ultimately leads to changes in gene expression that orchestrate the plant's developmental and physiological responses.
The cytokinin signaling pathway is a phosphotransfer cascade. The binding of a cytokinin, such as this compound, to the CHASE domain of an AHK receptor triggers the autophosphorylation of a conserved histidine residue within the kinase domain of the receptor. This phosphate (B84403) group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor.
From the receptor, the phosphate group is relayed to a series of shuttle proteins called ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs). These AHPs then translocate from the cytoplasm to the nucleus, where they transfer the phosphate group to the receiver domains of ARABIDOPSIS RESPONSE REGULATORS (ARRs).
There are two main types of ARRs: Type-B and Type-A. The phosphorylation of Type-B ARRs activates them, enabling them to bind to specific DNA sequences in the promoters of target genes and act as transcription factors. The perception of dihydrozeatin specifically through the AHK3 receptor has been shown to be sufficient to activate the Type-B ARRs, ARR1, ARR12, and ARR11, which in turn promote cell differentiation in the root meristem mdpi.com.
The activation of Type-B ARRs by the this compound-initiated phosphorelay leads to the transcriptional regulation of a wide array of genes. A primary response to cytokinin signaling is the rapid induction of Type-A ARR genes. These Type-A ARRs act as negative regulators of the cytokinin signaling pathway, forming a feedback loop that helps to modulate the cellular response.
Beyond the regulation of ARRs, the activated Type-B ARRs control the expression of numerous other genes involved in various cellular processes. For instance, in the context of root development, the activation of ARR1, ARR12, and ARR11 by dihydrozeatin leads to the induction of genes that promote the transition of cells from a state of division to differentiation mdpi.com. This transcriptional reprogramming is a key mechanism by which this compound exerts its influence on plant morphology and development. While the primary mode of regulation is transcriptional, the potential for post-transcriptional regulation following this compound signaling exists, as cytokinin signaling can influence various aspects of RNA processing and stability, although this is an area of ongoing research.
Cross-talk and Interactions of this compound with Other Phytohormone Pathways (e.g., Auxin, Gibberellin, Abscisic Acid)
The physiological effects of this compound are not solely the result of its dedicated signaling pathway but are also shaped by extensive cross-talk with other phytohormone signaling networks. These interactions can be synergistic or antagonistic and occur at multiple levels, including hormone biosynthesis, signaling, and transcriptional response.
Auxin: The interplay between cytokinins and auxin is a cornerstone of plant developmental regulation. In many processes, they act antagonistically. For example, cytokinin signaling, including that initiated by this compound, can influence auxin transport and metabolism. In root development, cytokinin-activated ARRs can induce the expression of SHY2/IAA3, a negative regulator of auxin signaling, thereby promoting cell differentiation mdpi.com. Conversely, auxin can influence cytokinin biosynthesis and signaling. This intricate balance between auxin and cytokinin is crucial for maintaining meristem identity and patterning.
Gibberellin: Cytokinins and gibberellins (B7789140) (GA) often exhibit antagonistic interactions in processes such as shoot and root elongation and meristem activity nih.gov. For example, GA can repress the expression of the cytokinin response factor ARR1 biologists.com. Conversely, cytokinin signaling can inhibit GA biosynthesis and promote its deactivation nih.gov. This reciprocal negative regulation allows for fine-tuning of developmental processes based on the relative levels of these two hormones.
Abscisic Acid: The interaction between cytokinins and abscisic acid (ABA) is particularly evident in the context of stress responses. Generally, cytokinins and ABA have opposing effects. For instance, during drought stress, cytokinin levels tend to decrease while ABA levels increase, leading to stomatal closure and other adaptive responses frontiersin.org. There is evidence for cross-talk at the signaling level, where components of the cytokinin signaling pathway can interact with and modulate the ABA response, and vice versa frontiersin.org. For example, some Type-A ARRs can physically interact with and repress the activity of ABI5, a key transcription factor in ABA signaling frontiersin.org.
The following table summarizes the general nature of the cross-talk between the cytokinin pathway (through which this compound acts) and other major phytohormone pathways.
| Interacting Hormone | Nature of Interaction | Molecular Basis (Examples) |
| Auxin | Primarily antagonistic | Cytokinin-induced expression of auxin signaling repressors (e.g., SHY2/IAA3) mdpi.com. |
| Gibberellin | Antagonistic | Reciprocal inhibition of biosynthesis and signaling pathways nih.gov. GA can repress ARR1 expression biologists.com. |
| Abscisic Acid | Antagonistic | Opposing roles in stress responses. Type-A ARRs can repress ABA signaling components (e.g., ABI5) frontiersin.org. |
Advanced Methodologies for Dihydrozeatin Riboside Research
Quantitative Profiling of Dihydrozeatin Riboside in Biological Matrices
Accurate quantification of this compound in various biological tissues is fundamental to understanding its physiological roles. This is often challenging due to its low endogenous concentrations and the presence of interfering substances.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become a cornerstone for the sensitive and selective quantification of this compound. This technique offers a powerful combination of chromatographic separation and mass-based detection. In this approach, an extracted sample is first subjected to HPLC, where this compound is separated from other compounds in the mixture based on its physicochemical properties. The separated compounds are then introduced into a mass spectrometer, where they are ionized and fragmented. The specific mass-to-charge ratio of the parent ion and its characteristic fragment ions allows for highly specific detection and quantification.
The optimization of both chromatographic and mass spectrometric conditions is crucial for achieving high sensitivity and selectivity. For instance, the choice of the HPLC column and the mobile phase composition can significantly impact the separation of this compound from its isomers and other related cytokinins. Similarly, the ionization method, such as electrospray ionization (ESI), and the selection of specific precursor and product ion transitions in the tandem mass spectrometer are critical for minimizing background noise and enhancing detection limits.
A study on the analysis of various phytohormones, including cytokinins like zeatin and zeatin-riboside, demonstrated the effectiveness of optimizing HPLC conditions, such as methanol (B129727) concentration in the eluent, to achieve stable retention times on octadecylsilane (B103800) (ODS) type columns researchgate.net. For mass spectrometry, the drift voltage is a key parameter that influences the fragmentation pattern and signal intensity of the target molecule researchgate.net. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) has also been employed for the comprehensive profiling of plant extracts, enabling the identification of a wide range of compounds, including various glycosides nih.gov. The use of multiple reaction monitoring (MRM) mode in LC-MS/MS further enhances the selectivity and sensitivity of quantification for specific target molecules within complex biological samples nih.gov.
Table 1: Key Parameters in HPLC-MS/MS for Cytokinin Analysis
| Parameter | Description | Importance for this compound Analysis |
|---|---|---|
| HPLC Column | The stationary phase that separates compounds. ODS columns are common. | Affects the resolution and separation from other cytokinins and matrix components. |
| Mobile Phase | The solvent that carries the sample through the column. Typically a mixture of an aqueous solution and an organic solvent like methanol or acetonitrile. | The gradient and composition of the mobile phase determine the retention time and peak shape. |
| Ionization Source | The interface that ionizes the compounds eluting from the HPLC. Electrospray ionization (ESI) is frequently used. | Efficient ionization is critical for achieving high sensitivity. |
| Precursor Ion | The mass-to-charge ratio of the intact ionized molecule selected in the first mass analyzer. | Provides initial selectivity for the target analyte. |
| Product Ion(s) | The characteristic fragment ions generated from the precursor ion in the collision cell. | Monitored in the second mass analyzer for specific and confident identification and quantification. |
| Drift Voltage | In some mass spectrometers, this voltage influences the ion's kinetic energy and fragmentation. | Optimization is necessary to maximize the signal intensity of the desired product ions. researchgate.net |
Immunoassay techniques, such as the enzyme-linked immunosorbent assay (ELISA), provide a high-throughput and sensitive method for quantifying this compound. These methods are based on the specific binding of an antibody to the target molecule. Monoclonal antibodies with high affinity and specificity for this compound have been developed, enabling the detection of femtomole amounts of the compound and its derivatives in plant extracts nih.gov.
The development of these immunoassays involves producing antibodies that can recognize this compound. This is typically achieved by immunizing animals with a conjugate of this compound and a carrier protein like bovine serum albumin nih.gov. The resulting antibodies can then be used in a competitive ELISA format. In this setup, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of antibody-binding sites. The amount of bound enzyme, which can be measured colorimetrically, is inversely proportional to the concentration of this compound in the sample.
One of the challenges with immunoassays is the potential for cross-reactivity with other structurally similar cytokinins. Therefore, careful characterization of the antibody's specificity is essential for accurate quantification. For instance, antibodies raised against zeatin riboside have shown some cross-reactivity with this compound and dihydrozeatin core.ac.uknih.gov. To mitigate this, chromatographic pre-purification of the sample is often employed to separate this compound from other cross-reacting compounds before immunoassay analysis core.ac.uknih.gov. Despite this limitation, the high sensitivity of these antibodies allows for the detection of as little as 5-10 picograms of the target cytokinin nih.gov.
Table 2: Comparison of Analytical Techniques for this compound Quantification
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High specificity and sensitivity, allows for simultaneous quantification of multiple compounds. | Requires expensive instrumentation and skilled operators. |
| ELISA | Specific antibody-antigen binding with enzymatic signal amplification. | High throughput, high sensitivity, relatively low cost per sample. | Potential for cross-reactivity with related compounds, requires specific antibody development. |
Isotopic labeling is a powerful tool for investigating the metabolic pathways and turnover rates of this compound. This technique involves supplying a precursor molecule labeled with a stable isotope, such as ¹³C or ¹⁵N, to a biological system. The labeled atoms are then incorporated into downstream metabolites, including this compound. By tracking the incorporation and distribution of the isotope over time, researchers can elucidate the metabolic routes and quantify the rates of synthesis and degradation, a field known as metabolic flux analysis (MFA) nih.govnih.gov.
The selection of the labeled precursor is crucial for effectively tracing the metabolic pathway of interest researchgate.net. For example, labeled adenine (B156593) or mevalonic acid pathway precursors could be used to study the biosynthesis of the adenine side chain or the isoprenoid side chain of cytokinins, respectively. The labeled this compound and its metabolites can then be detected and quantified using mass spectrometry, which can distinguish between the labeled and unlabeled forms of the molecule based on their mass difference youtube.comfda.gov.
Genetic and Molecular Tools for Pathway Elucidation
The elucidation of the genetic and molecular pathways that govern this compound metabolism and signaling has been greatly facilitated by the use of various genetic and molecular tools.
Mutational analysis has been instrumental in identifying the genes involved in the biosynthesis, degradation, and signaling of cytokinins, including this compound. By creating and characterizing mutants with altered cytokinin levels or responses, researchers can identify the genes responsible for these changes. For example, a mutation in a gene encoding an enzyme involved in cytokinin biosynthesis could lead to a cytokinin-deficient phenotype, while a mutation in a gene encoding a catabolic enzyme could result in cytokinin overaccumulation.
Gene expression studies, often conducted in parallel with mutational analysis, provide further insights into the roles of these genes. Techniques such as quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq) can be used to measure the transcript levels of cytokinin-related genes in different tissues, at different developmental stages, or under various environmental conditions. This can reveal how the expression of these genes is regulated and how it correlates with changes in this compound levels and physiological responses.
Reporter gene systems are powerful tools for visualizing and quantifying the activity of signaling pathways. In the context of this compound, these systems can be used to monitor the cellular response to this cytokinin. A typical reporter system consists of a reporter gene, such as β-glucuronidase (GUS) or green fluorescent protein (GFP), under the control of a promoter that is activated by the cytokinin signaling pathway nih.gov.
When cells containing this reporter construct are exposed to this compound, the cytokinin signaling pathway is activated, leading to the expression of the reporter gene. The activity of the reporter protein can then be detected and quantified, providing a measure of the strength and location of the cytokinin response. These reporter systems have been invaluable for identifying the tissues and cell types that are responsive to cytokinins and for dissecting the molecular components of the cytokinin signaling cascade nih.gov. For instance, they can be used to screen for mutants with altered cytokinin signaling or to identify new chemical compounds that modulate the cytokinin response.
In Vitro and Ex Vivo Experimental Systems for Functional Characterization
The functional characterization of this compound relies on a variety of sophisticated in vitro and ex vivo experimental systems. These methodologies allow researchers to investigate its biochemical interactions, cellular effects, and physiological roles in controlled environments, providing foundational knowledge of its activity. Key systems include cell-free receptor binding assays, immunoassays for quantification, and the use of living cells and tissues to study transport, metabolism, and biological responses.
Receptor Binding and Immunoassays
Cell-free assays are fundamental for dissecting the direct molecular interactions of this compound. Receptor binding assays, for instance, are employed to determine the affinity and specificity of this compound for its target cytokinin receptors, typically histidine kinases in plants. mdpi.comnih.gov These assays often use a radiolabeled ligand to compete with the compound of interest, allowing for the calculation of binding affinity constants like the equilibrium dissociation constant (Kd) or the IC50 value, which indicates the concentration required to inhibit 50% of specific binding. nih.gov
For quantification in biological samples, highly sensitive immunoassays have been developed. Monoclonal antibodies specifically targeting this compound (diH[9R]Z) have been generated, enabling the detection of quantities as low as 5-10 picograms through methods like competitive and noncompetitive enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA). nih.govnih.gov These antibodies are crucial for accurately measuring endogenous levels of the compound in plant extracts. However, cross-reactivity with structurally similar cytokinins is a critical factor to consider. For example, antibodies raised against zeatin riboside have shown measurable, though lesser, cross-reactivity with this compound. nih.gov
Table 1: Specificity of Monoclonal Antibodies for this compound Quantification
| Antibody Type | Assay Method | Detection Limit | Key Finding | Source |
|---|---|---|---|---|
| Monoclonal (IgG1) against diH[9R]Z | Competitive & Noncompetitive Immunoassays | 5-10 pg | High specificity for dihydrozeatin-type cytokinins. | nih.gov |
Cell Culture Systems
Plant cell suspension cultures are invaluable models for studying cellular processes without the complexity of whole-plant organization. Tobacco Bright Yellow 2 (BY-2) cells are a widely used system to investigate the membrane transport kinetics of cytokinins. biorxiv.org Studies using radiolabeled tracers, such as [3H]-dihydrozeatin riboside ([3H]-DHZR), allow for the precise measurement of uptake and accumulation within the cells. biorxiv.org These experiments have revealed significant differences in the transport kinetics between cytokinin nucleobases (like dihydrozeatin) and their riboside counterparts, suggesting the existence of specific membrane transport systems for cytokinin ribosides. biorxiv.org Such systems are also used to track the metabolic fate of this compound, identifying conversion products like its corresponding free base or nucleotide forms. oup.com
Beyond plant cells, neuron-like cell lines such as the human dopaminergic SH-SY5Y line have been used as in vitro models to explore the potential neuroprotective activities of various cytokinins. mdpi.com While direct studies on this compound in these specific systems are less common, research on related compounds like cis-zeatin (B600781) riboside has demonstrated the utility of these models for assessing effects on cell viability, oxidative stress, and apoptosis pathways in a non-plant context. mdpi.com
Table 2: Research Findings from In Vitro Cell Culture Systems
| Experimental System | Compound(s) Studied | Research Focus | Key Findings | Source(s) |
|---|---|---|---|---|
| Tobacco BY-2 Cell Culture | [3H]-dihydrozeatin riboside ([3H]-DHZR) | Membrane Transport Kinetics | Revealed distinct transport kinetics for cytokinin ribosides compared to their free bases, suggesting specific carrier involvement. | biorxiv.org |
| Tobacco BY-2 Cell Culture | Radiolabeled zeatins | Metabolism | Demonstrated the conversion of cytokinin ribosides to other forms, such as nucleotides. | oup.com |
| Arabidopsis Root Protoplasts/Cells | Dihydrozeatin (DHZ) | Signal Perception | Identified the AHK3 histidine kinase receptor as being specifically dedicated to perceiving DHZ to promote cell differentiation. | mdpi.comnih.gov |
Ex Vivo Tissue and Organ Systems
Ex vivo systems, which use tissues or organs outside of the organism, provide a bridge between cellular studies and whole-plant physiology. A classic ex vivo bioassay for cytokinin activity is the chlorophyll (B73375) retention test in senescing leaf segments, often from oats. oup.comresearchgate.net In this system, leaf sections are incubated in solutions containing the test compound, and the ability of the cytokinin to delay the degradation of chlorophyll is measured spectrophotometrically. This assay allows for the comparison of the biological activity of this compound against other cytokinins. researchgate.net
Another significant ex vivo application involves studying the role of cytokinins in post-harvest physiology. For example, the ability of this compound to delay senescence in cut carnation flowers has been noted, demonstrating its functional role in maintaining tissue integrity and longevity at the organ level. mdpi.com These types of experiments are crucial for characterizing the practical biological effects of the compound.
Emerging Research Frontiers for Dihydrozeatin Riboside
Unexplored Biological Functions and Regulatory Networks of Dihydrozeatin Riboside
While the broader functions of cytokinins in promoting cell division and differentiation are well-established, the specific contributions of this compound are an area of active investigation. Research is uncovering that DHZR is not merely a passive precursor but possesses unique properties and participates in distinct regulatory networks.
One of the key emerging concepts is the stability of DHZR and its free base, DHZ. Unlike other major cytokinins such as trans-zeatin (B1683218) (tZ), DHZ is resistant to degradation by the primary cytokinin catabolism enzyme, CYTOKININ OXIDASE/DEHYDROGENASE (CKX) mdpi.com. This intrinsic stability suggests that the DHZ/DHZR pathway could be crucial for maintaining cytokinin homeostasis and promoting sustained developmental processes, particularly under stressful conditions that might otherwise trigger the degradation of other cytokinins mdpi.com. This raises questions about whether DHZR acts as a stable, long-distance signal for stress responses. For instance, studies in citrus nursery trees have shown that the concentration of DHZR in the xylem sap is influenced by water stress, pointing to its involvement in drought response signaling mdpi.com.
Recent genetic and pharmacological studies in the model plant Arabidopsis thaliana have provided significant insights into the specific signaling pathway for DHZ, the active form of DHZR. This research demonstrates that DHZ specifically interacts with the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor to promote cell differentiation in the root meristem mdpi.comnih.gov. This finding is crucial because it suggests a dedicated signaling cascade for DHZ/DHZR, separate from other cytokinins that may interact with multiple receptors. The activation of the AHK3 receptor by DHZ initiates a phosphotransfer cascade that ultimately activates transcription factors like ARABIDOPSIS RESPONSE REGULATOR 1 (ARR1) and ARR12, which in turn regulate genes controlling cell differentiation mdpi.comnih.gov. The specificity of this interaction is a major frontier, suggesting that different cytokinin types may have non-redundant roles in development.
Furthermore, the biological functions of DHZR are being explored in various plant species and developmental stages. In germinating lupin seeds, exogenously applied DHZR was found to be highly stable and was transported from the embryo to the cotyledons, indicating a role in controlling cotyledon function and resource mobilization during early seedling establishment. The ability of DHZR to delay senescence in carnation flowers, with an efficacy similar to its free base, further highlights its direct or indirect biological activity nih.gov.
| Plant Species | Tissue/Context | Observed Function or Finding | Reference |
|---|---|---|---|
| Lupinus luteus (Lupin) | Germinating Seeds | Stable and transported from embryo to cotyledons; implicated in controlling cotyledon function. | nih.gov |
| Citrus sinensis on Poncirus trifoliata × C. paradisi | Xylem Sap | Concentration is influenced by the degree of water stress, suggesting a role in drought signaling. | mdpi.com |
| Dianthus caryophyllus (Carnation) | Cut Flowers | Delays senescence with an activity similar to its free base, dihydrozeatin (DHZ). | nih.gov |
| Phaseolus vulgaris (Bean) | Leaves | Identified as a minor, naturally occurring cytokinin. | nih.gov |
| Arabidopsis thaliana | Root Meristem | Acts as a precursor to DHZ, which specifically signals through the AHK3 receptor to promote cell differentiation. | mdpi.comnih.gov |
| Maize, Oats, Lucerne | Seeds and Seedlings | Present as a component of the total cytokinin pool during germination and seedling establishment. | researchgate.net |
This compound's Role in Inter-Kingdom Signaling (e.g., Plant-Microbe Interactions)
Phytopathogens are known to synthesize their own cytokinins to manipulate the host's hormonal balance, often to create a more favorable environment for infection nih.gov. For example, the plant pathogen Rhodococcus fascians produces a mixture of cytokinins to induce the formation of leafy galls oup.com. The presence of cytokinins, including the potential for DHZR, has been detected in the culture supernatant of Agrobacterium tumefaciens, a bacterium renowned for its ability to genetically modify plants nih.gov. This suggests that DHZR could be part of the molecular arsenal (B13267) used by microbes to interact with plants.
Conversely, cytokinins are integral to the establishment of beneficial symbioses, most notably the formation of nitrogen-fixing root nodules in legumes by rhizobial bacteria. The symbiotic signaling cascade, initiated by Nod factors from the bacteria, has been shown to trigger cytokinin accumulation in the plant root, which is a prerequisite for the cell division that forms the nodule scispace.com. Given DHZR's role as a stable transport form, it is plausible that it is involved in transmitting the cytokinin signal from the site of perception to the cortical cells where nodule organogenesis occurs. The specific cytokinin profiles, including DHZR, within effective versus ineffective nodules remain a key area for exploration.
The resistance of DHZ/DHZR to degradation by CKX enzymes is also highly relevant in the context of plant defense mdpi.com. Pathogen attack often triggers stress responses in plants that can lead to the upregulation of CKX activity, thereby reducing the levels of active cytokinins. A cytokinin form like DHZR, which can be converted to the CKX-resistant DHZ, could allow the plant to maintain essential cellular functions and defense signaling in the face of such a challenge. Research on cis-zeatin (B600781), another cytokinin type, has shown it plays a role in modulating plant defense responses, suggesting that different cytokinin isomers and derivatives may have specialized roles in immunity oup.comnih.gov. The potential for DHZR to play a similar specialized role is a significant and unexplored frontier.
Advanced Approaches for Modulating this compound Levels and Activity in Research Models
Understanding the precise functions of this compound requires sophisticated tools to manipulate its concentration and signaling output in a controlled manner. Researchers are increasingly employing a combination of genetic, molecular, and chemical approaches in model organisms like Arabidopsis thaliana to dissect the DHZR pathway.
Genetic and Molecular Approaches: A primary strategy involves the use of genetic mutants. By studying plants with mutations in cytokinin receptors, researchers have been able to pinpoint the specific role of the AHK3 receptor in perceiving DHZ mdpi.comnih.gov. Analyzing single, double, and triple mutants of the AHK genes allows for the deconvolution of signals carried by different cytokinin types. Furthermore, manipulating the expression of key biosynthetic and metabolic genes provides a powerful tool to alter endogenous DHZR levels.
Isopentenyltransferase (IPT) Genes: Overexpression or knockout of specific IPT genes, which are responsible for the initial step of cytokinin biosynthesis, can increase or decrease the total cytokinin pool, including the precursors to DHZR.
CYTOKININ OXIDASE/DEHYDROGENASE (CKX) Genes: Modulating CKX gene expression can alter the levels of cytokinins susceptible to degradation, such as trans-zeatin. Overexpressing CKX can create a plant deficient in tZ, allowing the specific effects of CKX-resistant forms like DHZ (and by extension, its precursor DHZR) to be studied more clearly.
Zeatin Reductase : The enzyme that converts trans-zeatin to dihydrozeatin is a critical control point. Identifying and manipulating the gene(s) for this enzyme would allow for direct modulation of the DHZ/DHZR pool relative to the tZ pool.
Pharmacological and Analytical Approaches: The application of exogenous cytokinins remains a cornerstone of research. Treating plants or cell cultures with pure, synthesized DHZR or DHZ allows for the direct observation of physiological and transcriptional responses mdpi.com. The development of labeled compounds, such as those containing stable isotopes (e.g., ²H or ¹⁵N), is crucial for metabolic studies. These tracers can be supplied to a plant system, and their conversion into different metabolites can be tracked using advanced analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), providing a clear picture of DHZR transport, conversion, and conjugation oup.comnih.gov. Furthermore, the development of highly specific antibodies for use in immunoassays enables the precise quantification of DHZR in minute amounts of tissue, which is essential for correlating its concentration with specific biological events nih.gov.
| Approach | Method | Purpose | Example/Application |
|---|---|---|---|
| Genetic Manipulation | Receptor Mutant Analysis | To identify the specific signaling pathway for DHZR/DHZ. | Using ahk2, ahk3, and cre1/ahk4 mutants in Arabidopsis to show DHZ signals specifically through AHK3 mdpi.comnih.gov. |
| Biosynthesis Gene Modulation | To alter endogenous levels of the total cytokinin pool. | Overexpression or knockout of IPT genes. | |
| Catabolism Gene Modulation | To study the effects of CKX-resistant cytokinins. | Overexpression of CKX genes to degrade tZ, thereby isolating the functional roles of DHZ/DHZR. | |
| Pharmacological & Analytical | Exogenous Application | To observe direct physiological and molecular responses. | Treating Arabidopsis roots with DHZ to induce pro-differentiation genes like SHY2 and KRP2 mdpi.com. |
| Stable Isotope Labeling | To trace the metabolic fate and transport of DHZR. | Using ³H- or deuterium-labeled DHZR and tracking its conversion and distribution via mass spectrometry nih.gov. | |
| Immunoassays | To precisely quantify endogenous DHZR levels in tissues. | Using specific antibodies against DHZR for radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) nih.gov. |
Q & A
Q. Which enzymes are critical for DHZR biosynthesis and degradation, and how can their activity be assayed?
- Answer :
- Biosynthesis : Isopentenyltransferases (IPTs) catalyze DHZR precursor formation. Lycopersicon esculentum IPT mutants show 70% reduced DHZR levels, assayable via in vitro IPT activity tests with DMAPP/ATP substrates .
- Degradation : Cytokinin oxidases (CKXs) cleave DHZR’s side chain. Fluorometric CKX assays using synthetic DHZR analogs (e.g., 2-chloro-DHZR) quantify degradation kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
